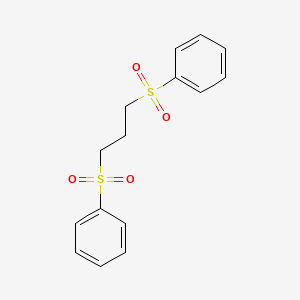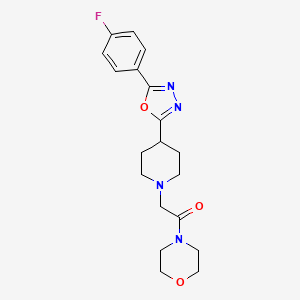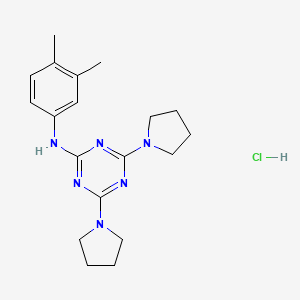
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide, also known as BTB06584, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have significant effects on various biological processes, making it a valuable tool for studying these processes in more detail. In
Mécanisme D'action
The mechanism of action of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves the inhibition of protein-protein interactions, specifically the interaction between MDM2 and p53. This interaction plays a crucial role in the regulation of cell growth and division, and its inhibition leads to the activation of p53 and subsequent induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have significant biochemical and physiological effects on various biological processes. In addition to its role in inducing cell death in cancer cells, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide in lab experiments is its specificity for inhibiting the interaction between MDM2 and p53. This makes it a valuable tool for studying the role of this interaction in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide. One area of research involves the development of more efficient synthesis methods for this compound, which could increase its availability for use in scientific research. Additionally, further studies are needed to explore the potential applications of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide in the treatment of cancer and other diseases. Finally, research is needed to explore the potential side effects of this compound and to develop strategies for minimizing these effects.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide involves a multi-step process that includes the use of several reagents and solvents. The first step involves the reaction of 4,4,4-trifluorobutanoyl chloride with benzylamine to form N-benzyl-4,4,4-trifluorobutanamide. This intermediate is then reacted with benzaldehyde to form N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide. The overall yield of this synthesis method is around 30%, making it a relatively efficient process.
Applications De Recherche Scientifique
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of protein-protein interactions in various biological processes. This compound has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which are involved in the regulation of cell growth and division. By inhibiting this interaction, N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-benzyl-3-(benzylideneamino)-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)16(22-12-14-7-3-1-4-8-14)11-17(24)23-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGHYZEHLFWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C(F)(F)F)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)
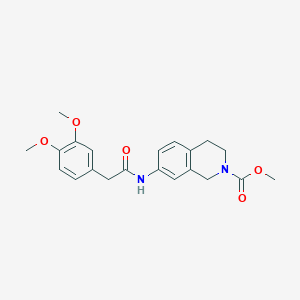
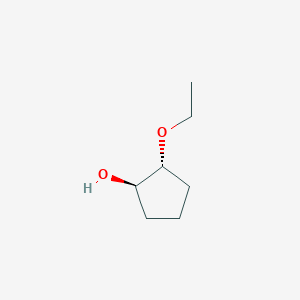
![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
